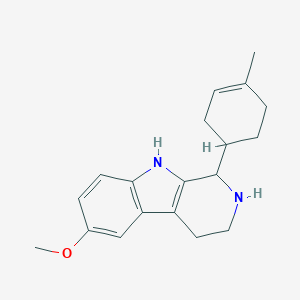![molecular formula C18H18N6O2S B282719 N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282719.png)
N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical formula, C17H16N6O2S, and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. This suggests that this compound may have potential applications in the treatment of other diseases that are associated with inflammation and oxidative stress, such as cardiovascular disease and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments is its anti-cancer properties. This makes it a valuable tool for researchers who are studying cancer and looking for new treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of interest is in the development of new anti-cancer drugs that are based on this compound. Another area of interest is in the study of the compound's antioxidant properties and its potential applications in the treatment of other diseases that are associated with inflammation and oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-acetamidobenzenesulfonyl chloride with 5-amino-4-phenyl-1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate product, 4-(acetylamino)phenyl 5-amino-4-phenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoacetic acid to produce the final product, N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been found to have anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C18H18N6O2S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N6O2S/c1-12(25)20-13-7-9-14(10-8-13)21-16(26)11-27-18-23-22-17(19)24(18)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H2,19,22)(H,20,25)(H,21,26) |
Clave InChI |
MTMNZMRBTZBBSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)

![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)